molecular formula C15H22ClNO2 B607330 Naxagolide hydrochloride CAS No. 100935-99-7

Naxagolide hydrochloride

Cat. No. B607330
M. Wt: 283.79
InChI Key: NNEACMQMRLNNIL-YYLIZZNMSA-N
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Description

Naxagolide Hydrochloride is a chemical compound with the molecular formula C15 H21 N O2 . Cl H and a molecular weight of 283.79 . It is a dopamine D2/D3-receptor agonist . It was studied for the treatment of patients with Parkinson’s disease, but further study was discontinued .


Molecular Structure Analysis

The molecular structure of Naxagolide Hydrochloride is characterized by the presence of a naphthoxazine compound with selective D-2 dopamine receptor agonism . The molecular formula is C15 H21 N O2 . Cl H .


Physical And Chemical Properties Analysis

Naxagolide Hydrochloride has a molecular weight of 283.79 . The compound is neat in its product format . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

  • Nanoparticle Drug Delivery : A study on albumin-bound paclitaxel (nab-paclitaxel; Abraxane), highlights the use of protein nanoparticles as drug carriers in chemotherapy. This technology, by exploiting natural pathways, delivers larger amounts of drug to tumors while avoiding toxicities of solvent-based formulations (Hawkins, Soon-Shiong, & Desai, 2008).

  • Opiate Antagonists and Self-Injury : Research on naloxone hydrochloride and naltrexone hydrochloride examined their effects on self-injury in an autistic and mentally retarded individual. The study found that self-injury decreased significantly with naltrexone treatment (Barrett, Feinstein, & Hole, 1989).

  • Pharmacology of Dopexamine Hydrochloride : A paper on dopexamine hydrochloride, which is used for acute management of low cardiac output states, discusses its pharmacologic properties. This compound acts as a dopamine receptor agonist and has afterload reducing properties (Smith & O'Connor, 1988).

  • Naltrexone in Ophthalmology : Another study focused on naltrexone hydrochloride, an innovative drug in ophthalmology for treating ocular surface diseases. The research aimed to develop in situ ocular films for enhanced chemical stability and improved ocular tolerability of NTX (Abdelkader, Pierscionek, & Alany, 2014).

properties

IUPAC Name

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEACMQMRLNNIL-CTHHTMFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60244221
Record name Naxagolide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60244221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naxagolide hydrochloride

CAS RN

99705-65-4
Record name Naxagolide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99705-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naxagolide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naxagolide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60244221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAXAGOLIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
NR Cutler, SA Reines, LF McLean, JJ Sramek… - Clinical …, 1992 - Springer
… In laboratory tests of antiparkinson potential, naxagolide hydrochloride (trans-( + )-3,4,4a,5,6, IObhexahydro-4-propyl-2H-naphth[ I ,2bJ-l ,4-oxazin-901 hydrochloride; MK-458) was …
Number of citations: 1 link.springer.com
ES Johnson - Side Effects of Drugs Annual, 1993 - Elsevier
Publisher Summary This chapter discusses several drugs affecting autonomic functions or the extrapyramidal system. Local hemostasis is often achieved by the infiltration of adrenaline …
Number of citations: 0 www.sciencedirect.com
IKM Morton - 1999 - Springer
… naxagolide [INN] (naxagolide hydrochloride [USAN]) is a naphthoxazinol derivative, with (D2) DOPAMINE RECEPTOR AGONIST activity, and is used as an ANTIPARIj:INSONIAN …
Number of citations: 0 link.springer.com
JS Weissenrieder - 2019 - search.proquest.com
Recent reports have suggested that dopamine D 2 receptor antagonists may have potential to be repurposed as anticancer therapeutics. These compounds, including the …
Number of citations: 3 search.proquest.com
D under Rule - researchgate.net
… agonist may be in the form of a pharmaceutically acceptable salt, for example, alentemol hydrobromide, bromocriptine mesylate, fenoldopam mesylate, naxagolide hydrochloride and …
Number of citations: 9 www.researchgate.net
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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